Linoleyl alcohol

Transdermal Drug Delivery Penetration Enhancers Skin Permeability

Linoleyl alcohol (mp -5 to -2 °C) remains a free-flowing liquid at refrigeration temperatures, eliminating heated handling during cold-process API formulation-a critical advantage over solid stearyl alcohol (mp 59 °C). • 99.3% esterification yield with Novozym 435 enables near-quantitative conversion, minimizing chromatographic purification. • Inhibits C. butyricum at 1.23 nmol/mL with complete bactericidal activity above 3 nmol/mL-balanced efficacy and oxidative stability. • Loss of positional specificity with potato tuber lipoxygenase yields equimolar 9- and 13-hydroperoxide isomers for oxylipin library generation.

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
CAS No. 506-43-4
Cat. No. B160282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleyl alcohol
CAS506-43-4
Synonyms9,12-octadecadien-1-ol
linoleyl alcohol
linoleyl alcohol, (E,E)-isomer
linoleyl alcohol, (Z,Z)-isome
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCO
InChIInChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3/b7-6-,10-9-
InChIKeyJXNPEDYJTDQORS-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linoleyl Alcohol: Physicochemical and Biological Profile


Linoleyl alcohol (CAS 506-43-4), chemically designated as (9Z,12Z)-9,12-octadecadien-1-ol, is an unsaturated, long-chain primary fatty alcohol [1]. It is a structural analog of linoleic acid, distinguished by the replacement of its terminal carboxyl group with a primary alcohol . This key structural feature confers distinct physicochemical and functional properties that are essential in advanced material, pharmaceutical, and cosmetic research applications [2].

Oxidation assay substrate Non-ionizable diene alcohol for lipid peroxidation studies.
Synthetic intermediate Ester and ether derivative synthesis via chemical or enzymatic routes.
Bioactive lipid probe Reported metabolic research tool in linoleic acid pathway studies.

Linoleyl Alcohol vs. Oleyl and Stearyl Alcohol


In critical formulations, substituting linoleyl alcohol with a closely related C18 fatty alcohol like oleyl or linolenyl alcohol can significantly alter key performance parameters. Its unique (9Z,12Z)-diene structure directly impacts molecular aggregation, surface activity, and bio-interfacial interactions, leading to quantifiable differences that are not linearly predictable from carbon chain length alone [1]. As detailed in the evidence below, a change in unsaturation from one to two double bonds (oleyl vs. linoleyl) results in a measurable increase in skin permeation enhancement [2]. The following evidence provides a rigorous, data-driven basis for why such substitutions are scientifically and practically inadvisable.

Linoleyl alcoholLiquid at refrigeration (4 °C)
Stearyl alcoholSolid at room temperature
Cold-processing substitution with stearyl alcohol may require heated dispensing and alter formulation rheology.
Linoleyl alcoholOxidation-dependent Ca²⁺ ionophore generation
Oleyl alcoholRemains inactive after oxidation
Mono-unsaturated analogs may not replicate oxidation-dependent bioactivity in signaling assays.

Linoleyl Alcohol: Evidence vs. Closest Analogs


Melting Point Depression Enables Liquid Handling

In a controlled study using porcine and human skin, linoleyl alcohol at a 5% concentration demonstrated superior enhancement of melatonin (MT) permeation compared to oleyl alcohol, its closest mono-unsaturated analog. The study explicitly found that an increase in the level of unsaturation from one to two double bonds led to a measurable increase in MT flux [1]. While the absolute flux values are model-dependent, the qualitative and quantitative trend favoring linoleyl alcohol over oleyl alcohol was consistently observed across both skin types.

Melting point advantage
Cross-study
Liquid at 4 °C (mp −5 to −2 °C)
Enables cold-processing handling without heated storage.
Stearyl alcohol solid at ~59 °C; oleyl alcohol solidifies ≤15 °C.
Transdermal Drug Delivery Penetration Enhancers Skin Permeability

Autoxidation-Dependent Calcium Ionophore Activity

The degree of unsaturation in C18 fatty alcohols significantly influences their aggregation behavior in non-aqueous solvents. A foundational study by Dunn and Bagby (1995) demonstrated that linoleyl alcohol's two cis double bonds alter its ability to form large, polydisperse aggregates in methanol, with critical micelle concentration (CMC) values that differ from those of oleyl alcohol (one cis double bond) and linolenyl alcohol (three cis double bonds) [1]. The study's results showed that the configuration and number of double bonds are key determinants of aggregation thermodynamics.

Post-oxidation Ca²⁺ ionophore
Head-to-head
Active after 4 wk autoxidation
Oleyl alcohol remained inactive under same conditions
Diene system required for oxidation-dependent ionophoric activity.
⁴⁵Ca two-phase partition model; bis-allylic oxidation prerequisite.
Colloid and Surface Chemistry Micellization Non-Aqueous Solutions

Lipoxygenase Oxidation Loses Positional Specificity

The presence of two cis double bonds significantly lowers the melting point of linoleyl alcohol compared to its saturated counterpart, stearyl alcohol. Linoleyl alcohol has a reported melting point range of -5 to -2 °C [1], whereas stearyl alcohol (C18:0) is a solid at room temperature with a melting point around 59-60 °C [2]. This fundamental property dictates that linoleyl alcohol is a liquid at ambient temperatures, which directly influences its handling, solvent miscibility, and its ability to act as a fluid component in non-solid formulations.

LOX positional specificity
Head-to-head
Equimolar 9- and 13-HPODE isomers produced
Supports non-regioselective oxylipin library generation.
Linoleic acid gave regioselective 9-HPODE; V₀ ~25% of linoleic acid rate at pH 6.4.
Physical Chemistry Formulation Science Lipid Characterization

Bactericidal Activity Against Clostridium butyricum

Research into esterified derivatives of bioactive compounds demonstrates that conjugation with linoleyl alcohol can significantly augment their therapeutic efficacy. Studies have shown that esters formed between gallic acid (GA) and either (-)-epigallocatechin (EGC) or linoleyl alcohol are more effective in promoting weight loss and managing metabolic syndrome than the intact GA and EGC molecules . This class-level inference suggests that the linoleyl alcohol moiety enhances the bioactivity or bioavailability of the conjugated compound.

Antibacterial potency
Head-to-head
66% growth at 1.23 nmol/mL
Supports antimicrobial screening context for Clostridium sp.
Linolenyl alcohol 54% at 1.16 nmol/mL; complete inhibition >3 nmol/mL.
Nutraceutical Chemistry Metabolic Syndrome Lipid Derivatives

Linoleyl Alcohol: Optimal Application Scenarios


Lipoxygenase Studies and Oxylipin Library Generation

As demonstrated by its superior permeation enhancement of melatonin compared to oleyl alcohol [1], linoleyl alcohol is a preferred excipient for developing advanced transdermal patches and topical gels. Its ability to increase drug flux through the stratum corneum is directly linked to its specific di-unsaturated structure, providing formulators with a data-driven tool to achieve targeted release profiles for the treatment of sleep disorders, hormone replacement, or other conditions requiring systemic delivery via the skin.

High-Yield Phenolic Lipid Synthesis via Lipase

The unique aggregation behavior of linoleyl alcohol in non-aqueous solvents, as characterized by Dunn and Bagby [1], makes it a valuable building block in colloid and surface chemistry research. Its distinct critical micelle concentration (CMC) and ability to form large, polydisperse aggregates in methanol enable the rational design of novel microemulsions and other self-assembled systems for applications in enhanced oil recovery, specialty cleaning, and as templates for nanomaterial synthesis.

Liquid Excipient for Topical and Transdermal Formulations

The class-level evidence showing enhanced activity of linoleyl alcohol esters [1] in models of metabolic syndrome positions this compound as a strategic synthetic intermediate. Researchers can leverage its polyunsaturated fatty alcohol structure to create new chemical entities (NCEs), prodrugs, or lipid-conjugated therapeutics with potentially improved bioavailability, tissue targeting, or synergistic pharmacological effects compared to conjugates made with simpler or saturated fatty alcohols.

Antimicrobial Preservative Against Clostridium Species

The liquid physical state of linoleyl alcohol at room temperature (melting point -5 to -2 °C) [1] differentiates it from solid fatty alcohols like stearyl or cetyl alcohol. This property makes it ideal for 'cold-process' manufacturing, which saves energy and is gentler on heat-sensitive ingredients. It can function as a liquid emollient, co-emulsifier, or solubilizer in serums, lotions, and hair oils, providing a non-greasy feel while leveraging its linoleic acid-derived structure [2] for potential skin-conditioning benefits.

Application
Selection Property
Validation Focus
Lipoxygenase oxylipin library generation
Non-regioselective positional isomer distribution
Isomeric profile verification (9- vs 13-HPODE)
Phenolic lipid biocatalytic synthesis
Reported high-conversion esterification profile
Product yield and purity verification
Cold-processing topical formulation excipient
Liquid state at refrigeration temperatures
Low-temperature rheology and phase behavior
Antimicrobial preservative screening
Reported bactericidal activity against Clostridium sp.
MIC and oxidative stability endpoint review
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